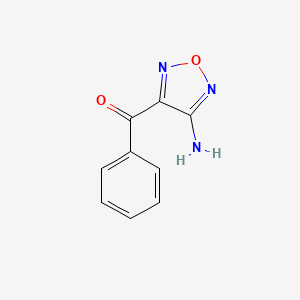

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone

説明

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C9H7N3O2 and a molecular weight of 189.17 g/mol This compound is known for its unique structure, which includes an oxadiazole ring fused with a phenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反応の分析

Types of Reactions

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide in the presence of sulfuric acid.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The amino group in the oxadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sulfuric acid.

Reduction: Sodium borohydride in methanol.

Substitution: Various nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

科学的研究の応用

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone has several applications in scientific research:

作用機序

The mechanism of action of (4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA synthesis and gene expression . Additionally, it may interfere with cellular signaling pathways, such as the NF-kB signaling pathway, to exert its effects .

類似化合物との比較

Similar Compounds

Uniqueness

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone is unique due to its specific structural features, such as the combination of an oxadiazole ring with a phenyl group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it offers a different set of reactivity and potential biological activities.

生物活性

(4-amino-1,2,5-oxadiazol-3-yl)(phenyl)methanone, a compound featuring an oxadiazole ring, has garnered attention for its diverse biological activities. This article delves into the biological efficacy of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.

The synthesis of this compound typically involves reacting 4-amino-1,2,5-oxadiazole with benzoyl chloride in an organic solvent like dichloromethane. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the process.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of derivatives related to this compound. For instance:

- Inhibition Rates : A study reported that certain oxadiazole derivatives exhibited high potency against various cancer cell lines. For example, one derivative achieved over 90% inhibition in T-47 D breast cancer cells and around 81% in SR leukemia cells .

| Cell Line | % Inhibition |

|---|---|

| T-47 D (Breast) | 90.47% |

| SR (Leukemia) | 81.58% |

| SK-MEL-5 (Melanoma) | 84.32% |

| MDA-MB-468 (Breast) | 84.83% |

The mechanism of action involves the inhibition of key enzymes such as thymidylate synthase and histone deacetylase. These enzymes are critical for DNA synthesis and gene expression regulation. Additionally, compounds have shown to induce apoptosis in cancer cells, further validating their potential as therapeutic agents .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacterial and fungal strains, making it a candidate for further exploration in infectious disease management .

Study on Antiproliferative Effects

A comprehensive study evaluated the antiproliferative effects of various oxadiazole derivatives, including this compound. The results indicated that specific modifications in the chemical structure significantly enhanced biological activity against multiple cancer cell lines.

Example Findings :

- Compound Variability : Different substitutions on the oxadiazole ring led to varying degrees of cytotoxicity.

- IC50 Values : Some derivatives exhibited IC50 values as low as 0.275 µM against certain cancer types, indicating potent activity compared to standard chemotherapeutics like erlotinib .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other oxadiazole derivatives:

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| 1,3,4-Oxadiazoles | Anticancer | Broad-spectrum efficacy against tumors |

| 1,2,4-Oxadiazoles | Antimicrobial | Effective against several pathogens |

| Substituted Oxadiazoles | Enzyme Inhibition | Targeting HDAC and other enzymes |

特性

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-9-7(11-14-12-9)8(13)6-4-2-1-3-5-6/h1-5H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWRFXTSWSYPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192212 | |

| Record name | 4-Benzoyl-3-furazanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38924-53-7 | |

| Record name | 4-Benzoyl-3-furazanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038924537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Benzoyl-3-furazanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。